![molecular formula C25H19ClN4O3 B11650688 (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11650688.png)
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a furan ring, a cyano group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a 2-chlorophenyl group. This intermediate is then subjected to a series of reactions to introduce the cyano group and the pyrazole moiety. The final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, often requiring the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the cyano group would produce amines.
Scientific Research Applications
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrazole moiety are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar structure but different functional groups.
Ketamine: A well-known anesthetic with a similar core structure but different substituents.
Uniqueness
(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide: is unique due to its combination of a furan ring, a cyano group, and a pyrazole moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H19ClN4O3 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-23(25(32)30(29(16)2)18-8-4-3-5-9-18)28-24(31)17(15-27)14-19-12-13-22(33-19)20-10-6-7-11-21(20)26/h3-14H,1-2H3,(H,28,31)/b17-14+ |
InChI Key |
TXMBUYMROYEJQC-SAPNQHFASA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C#N |
Origin of Product |
United States |
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